(1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate
Overview
Description
(1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that features a combination of isoindoline and dichlorophenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate typically involves the reaction of isoindoline derivatives with dichlorophenoxyacetic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of isoindoline and dichlorophenoxy derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity under specific conditions.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate: shares similarities with other isoindoline and dichlorophenoxy derivatives.
Indole derivatives: These compounds have a similar core structure and are known for their diverse biological activities.
Dichlorophenoxyacetic acid derivatives: These compounds are widely used in agriculture and have similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both isoindoline and dichlorophenoxy derivatives
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO5/c18-10-5-6-14(13(19)7-10)24-8-15(21)25-9-20-16(22)11-3-1-2-4-12(11)17(20)23/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVSAPXLNXSHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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